6-Nitro-1,3-benzodioxol-5-ol
Description
Properties
IUPAC Name |
6-nitro-1,3-benzodioxol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPSCVORPQJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304867 | |
| Record name | 6-nitro-1,3-benzodioxol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7107-10-0 | |
| Record name | NSC167885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-1,3-benzodioxol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies of 6 Nitro 1,3 Benzodioxol 5 Ol
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases reveals that, to date, the specific single-crystal X-ray structure of 6-Nitro-1,3-benzodioxol-5-ol has not been reported. Consequently, detailed experimental data on its solid-state conformation, including precise bond lengths, bond angles, and crystal packing interactions, are not available in the public domain.
For instance, the crystallographic analysis of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile provides insights into the planarity of the benzodioxole ring system and the orientation of the nitro group in a different chemical environment. However, the presence of the bulkier and electronically different malononitrile (B47326) group at the adjacent position significantly alters the crystal packing and local geometry compared to what would be expected for this compound.
The absence of specific crystallographic data for this compound highlights a gap in the current scientific literature and underscores the need for further experimental studies to fully characterize this compound in the solid state. Such studies would be invaluable for understanding its structure-property relationships and for the accurate modeling of its behavior in various chemical and biological systems.
Computational Chemistry and Theoretical Investigations of 6 Nitro 1,3 Benzodioxol 5 Ol
Quantum Chemical Computations
Quantum chemical computations are at the forefront of theoretical investigations into molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of a molecule's electronic structure and properties.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netacs.org DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For a molecule like 6-Nitro-1,3-benzodioxol-5-ol, a DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net
These calculations would reveal key structural features, such as the planarity of the benzodioxole ring system and the orientation of the nitro and hydroxyl groups relative to the ring. For instance, in a related compound, the nitro group was found to be rotated out of the plane of the adjacent aryl ring. jbcpm.com The dioxole ring itself typically adopts a slight envelope conformation. jbcpm.com The optimized geometric parameters are crucial for understanding the molecule's stability and its interactions with other molecules.
Illustrative Optimized Geometric Parameters (Hypothetical for this compound based on related structures)
| Parameter | Predicted Value |
| C-C (aromatic) bond lengths | ~1.38 - 1.40 Å |
| C-O (dioxole) bond lengths | ~1.37 Å |
| O-C-O (dioxole) bond angle | ~105° |
| C-N (nitro) bond length | ~1.47 Å |
| N-O (nitro) bond lengths | ~1.22 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
Note: This table is illustrative and does not represent experimentally verified data for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are fundamental in determining a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net This energy gap is a critical parameter for understanding intramolecular charge transfer. echemi.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzodioxole ring and the hydroxyl group, which are electron-rich moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution facilitates an understanding of the molecule's charge transfer characteristics. researchgate.net
Illustrative Frontier Orbital Properties (Hypothetical)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap | 4.0 |
Note: This table is for illustrative purposes only.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular delocalization and hyperconjugative interactions. researchgate.netfaccts.de It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. materialsciencejournal.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization, which contributes to the molecule's stability.
Molecular Modeling and Dynamics Simulations
While quantum chemical computations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable conformers. For this compound, this would involve systematically rotating the rotatable bonds, such as the C-O bond of the hydroxyl group and the C-N bond of the nitro group, and calculating the energy at each step. This process maps the potential energy surface (PES) of the molecule, revealing the energy minima corresponding to stable conformations and the energy barriers between them. Such studies can elucidate the preferred spatial arrangement of the substituent groups. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For instance, DFT calculations can be used to predict infrared (IR) and Raman vibrational frequencies. researchgate.net The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. materialsciencejournal.org
Molecular Docking Studies for Ligand-Target Interactions
Prediction of Binding Affinities with Biological Receptors and Enzymes
No published research data specifically details the prediction of binding affinities for this compound with any biological receptors or enzymes.
Elucidation of Molecular Recognition Mechanisms and Key Residue Interactions
There are no available studies that elucidate the molecular recognition mechanisms or identify key residue interactions between this compound and any biological targets.
Structure Activity Relationship Sar Investigations for 6 Nitro 1,3 Benzodioxol 5 Ol Derivatives
Rational Design Principles for Novel Benzodioxole-Based Scaffolds
The rational design of new drugs is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted approach. For benzodioxole-based scaffolds, this process often begins with a known active compound or a biological target. The core principle involves the strategic design and synthesis of new molecules with predicted improvements in affinity, selectivity, and efficacy.
In-silico modeling is a fundamental tool in the rational design process. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations allow researchers to predict how newly designed benzodioxole derivatives will interact with a specific biological target, such as an enzyme or receptor. preprints.org For instance, in the development of novel compounds based on a 4,4′-disarylbisthiazole (DABTA) scaffold containing a benzodioxole ring, in-silico simulations were instrumental in designing derivatives with high affinity for α-synuclein fibrils, which are implicated in neurodegenerative diseases. preprints.org Similarly, computational methods and bioinformatics are employed for the preclinical evaluation of designed benzodioxole derivatives, assessing their potential interactions and inhibitory effects on specific enzymes. researchgate.net
This design strategy focuses on identifying a core skeleton, like the benzodioxole ring, and then systematically modifying its peripheral substituents to optimize interactions with the target protein. rsc.org The goal is to create innovative small-molecule modulators with significant therapeutic potential. rsc.org
Impact of Substituent Modifications on Biological Efficacy and Selectivity (General Benzodioxole activity)
The biological activity of benzodioxole derivatives can be profoundly influenced by the nature and position of substituents on the core structure. The benzodioxole moiety itself is often a critical pharmacophore, with its oxygen atoms forming key binding interactions with biological targets. acs.org Research into various classes of benzodioxole derivatives has illuminated several key SAR trends.
Halogenation: The introduction of halogen atoms can significantly impact biological activity. In a series of benzodioxole derivatives designed as AMPA receptor modulators, the inclusion of a chlorine atom, particularly in combination with methoxy (B1213986) groups, improved the compound's effectiveness. acs.org In another study on benzodioxole analogs of Ketoprofen designed as cyclooxygenase (COX) inhibitors, the position of the halogen was critical. Ortho-halogenated compounds consistently showed greater activity against both COX-1 and COX-2 enzymes compared to their meta-halogenated counterparts. nih.gov This is theorized to be because ortho-substitution can force the second aromatic ring into a non-coplanar orientation, which is ideal for COX inhibitory activity. nih.gov
Alkoxy Groups: Methoxy groups have been shown to be particularly beneficial. In studies on neuroprotective benzodioxole derivatives, compounds featuring methoxy groups demonstrated superior performance compared to those with unsubstituted phenyl rings. acs.org The replacement of the core methylenedioxy group with various dialkoxy substituents is also a common and effective modification strategy. lib4ri.ch
Nitro Group: The electronic properties of a nitro group can substantially affect a molecule's biological profile. mdpi.com Its strong electron-withdrawing nature can alter the charge distribution of the aromatic ring and influence binding interactions. The position of the nitro group is also a critical determinant of activity. mdpi.com In studies of nitro-containing heterocyclic compounds, 5-nitrofuran and 5-nitroimidazole moieties were found to be preferable for substitution on a 1,3,4-thiadiazole (B1197879) ring to achieve potent anti-H. pylori activity. brieflands.com
Other Substituents and Linkers: Research on benzodioxole-based thiosemicarbazones indicated that apolar substituents generally improved antiparasitic activity. researchgate.net Furthermore, the length of a linker chain connecting the benzodioxole core to another part of the molecule can be crucial; derivatives with an extended linker showed greater efficacy in modulating AMPA receptors. acs.org
The following tables provide research data on how specific substituent modifications affect the biological efficacy of different benzodioxole-based compounds.
| Compound | Modification on 1,3-Benzodioxole (B145889) Moiety | Additional Substituent | EC₅₀ in MCF-7 (μM) | EC₅₀ in PANC-1 (μM) |
|---|---|---|---|---|
| Noscapine (1) | Standard 1,3-Dioxolane Ring | None | 38.2 ± 3.5 | 35.1 ± 3.1 |
| 14f | Expansion to 6-membered Dioxane Ring | None | 12.5 ± 1.9 | 7.9 ± 1.4 |
| 20 | Expansion to 6-membered Dioxane Ring | 9'-Chloro | 0.73 ± 0.1 | 1.1 ± 0.1 |
| Compound | Halogen Substituent | Position | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) |
|---|---|---|---|---|
| 3b | Chloro | ortho | 1.120 | 1.300 |
| 3c | Chloro | meta | 27.060 | 37.450 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing physicochemical properties and structural descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby saving time and resources in the drug discovery pipeline.
For benzodioxole derivatives, 3D-QSAR models have been successfully developed to provide predictive insights. nih.gov In one study, a 3D-QSAR model was built for a series of aryl-2H-pyrazole derivatives that featured a 1,3-benzodioxole moiety. nih.govlookchem.com These compounds were evaluated as telomerase inhibitors for anticancer applications. The resulting QSAR model helped to elucidate the key structural features required for potent inhibitory activity and provided a deeper understanding of the pharmacophore, which could then be used to design new agents with enhanced potency. nih.gov A docking simulation further confirmed that the most potent compound could bind effectively within the telomerase active site. nih.gov
The general process of a QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can quantify properties such as hydrophobicity (LogP), electronic effects (Hammett constants), and steric parameters (molar refractivity). A statistical method is then used to build a model that links these descriptors to the observed biological activity.
| Input (Independent Variables) | QSAR Model | Output (Dependent Variable) |
|---|---|---|
| Molecular Descriptors (e.g., LogP, Molar Refractivity, Dipole Moment, Steric Factors, Electronic Properties) | Mathematical Equation (e.g., Multiple Linear Regression, Partial Least Squares) | Predicted Biological Activity (e.g., IC₅₀, EC₅₀) |
| Structural Features (e.g., presence/absence of specific functional groups) |
Pharmacophore Development for 6-Nitro-1,3-benzodioxol-5-ol Analogues
A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Pharmacophore modeling identifies these key features from a set of active compounds, creating a 3D template that can be used to screen large chemical databases for new potential drugs or to guide the design of novel analogues. nih.govnih.gov
For derivatives of this compound, a hypothetical pharmacophore can be constructed based on its core structure and SAR data from related compounds. The benzodioxole ring itself is a known critical pharmacophore feature for activity at certain targets, such as the allosteric binding site of AMPA receptors. acs.org
A pharmacophore model for analogues of this compound would likely include the following features:
Aromatic Ring/Hydrophobic Region: Provided by the benzene (B151609) portion of the benzodioxole system, crucial for establishing hydrophobic and pi-stacking interactions.
Hydrogen Bond Acceptors (HBA): The two ether oxygens in the dioxole ring are prominent hydrogen bond acceptors. The nitro group's oxygen atoms also serve as strong HBAs.
Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group at the 5-position is a classic hydrogen bond donor, which can also act as an acceptor.
Electron-Withdrawing Feature/Negatively Ionizable: The nitro group at the 6-position provides a strong electron-withdrawing character and can be modeled as a negatively ionizable feature, which can be critical for electrostatic interactions within a binding pocket.
By developing a 3D-QSAR model, researchers can gain a more refined understanding of the spatial relationships between these features, leading to a more predictive pharmacophore model. nih.gov This model then becomes a powerful tool for designing the next generation of potent and selective agents based on the this compound scaffold.
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction Type |
|---|---|---|
| Aromatic Ring | Benzene ring | π-π stacking, hydrophobic |
| Hydrogen Bond Acceptor (HBA) | Dioxole ether oxygens | Hydrogen bonding |
| Hydrogen Bond Acceptor (HBA) | Nitro group (-NO₂) | Hydrogen bonding, electrostatic |
| Hydrogen Bond Donor (HBD) / Acceptor (HBA) | Hydroxyl group (-OH) | Hydrogen bonding |
Mechanistic Exploration of Biological Activities Associated with 6 Nitro 1,3 Benzodioxol 5 Ol Analogues
Mechanistic Investigations of Antimicrobial Activity
The 1,3-benzodioxole (B145889) scaffold is present in numerous molecules with demonstrated antimicrobial properties. researchgate.net Research has focused on understanding how these compounds exert their effects on microbial cells, with key mechanisms involving the inhibition of essential enzymes and the disruption of cell membrane integrity.
Inhibition of Key Microbial Enzymes (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase by related compounds)
Squalene Synthase Inhibition: Squalene synthase is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. nih.govresearchgate.net It catalyzes the first committed step in sterol synthesis, making it an attractive target for antimicrobial agents. researchgate.netnih.gov Inhibition of this enzyme disrupts the production of essential sterols, which are vital components of fungal cell membranes. Several classes of compounds have been investigated as squalene synthase inhibitors, including zaragozic acids, quinuclidine (B89598) derivatives, and 4,1-benzoxazepines. nih.govresearchgate.net While specific studies on 6-nitro-1,3-benzodioxol-5-ol are not detailed, the broader class of benzodioxole and related heterocyclic compounds are explored for this activity. For instance, quinuclidine derivatives have shown potent inhibition of squalene synthase from various species. mdpi.com The inhibition of squalene synthase is considered a promising strategy as it is a downstream enzyme in the sterol pathway, potentially avoiding the side effects associated with inhibiting earlier steps like HMG-CoA reductase. nih.govnih.gov
Lanosterol-14α Demethylase Inhibition: Another crucial target in the fungal ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is the target of azole antifungals, a major class of drugs. researchgate.net Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. researchgate.netnih.gov While direct inhibition by this compound analogues is not explicitly documented in the provided results, the development of novel inhibitors for this enzyme is an active area of research. For example, dual inhibitors targeting both lanosterol 14α-demethylase and histone deacetylase have been designed to combat azole-resistant candidiasis. nih.gov Furthermore, QSAR and molecular modeling studies on various heterocyclic compounds, such as chromene and triazole derivatives, aim to design more potent inhibitors of this enzyme. researchgate.netconicet.gov.ar
Effects on Microbial Cell Membrane Integrity and Permeability
Many antimicrobial compounds, including those derived from essential oils, exert their effects by targeting the microbial cell membrane. nih.gov This can involve altering the lipid profile of the membrane, leading to structural damage. nih.gov Cationic antimicrobial peptides, for instance, interact with the negatively charged bacterial cell surface, leading to membrane disruption and the formation of pores. frontiersin.org This increased permeability allows the leakage of cellular contents and the entry of the antimicrobial agent, which can then interact with intracellular targets. frontiersin.org
Studies on related compounds show that they can compromise the integrity of the bacterial membrane. frontiersin.org For example, scanning electron microscopy has revealed significant structural alterations in the cell envelope of bacteria treated with certain antimicrobial compounds. nih.gov Some antimicrobial agents have been shown to affect the lateral organization of lipids within the bacterial membrane, dissolving membrane domains that are crucial for bacterial function. nih.gov This disruption of membrane organization represents a key step in their antimicrobial action. nih.gov
Elucidation of Potential Antineoplastic Pathways
The 1,3-benzodioxole ring system is a structural feature in several natural and synthetic compounds with cytotoxic and antineoplastic properties. researchgate.net The mechanisms underlying these activities are multifaceted and involve the induction of programmed cell death (apoptosis), interference with the cell division cycle, and interaction with critical intracellular signaling molecules.
Apoptosis Induction in Malignant Cell Lines (e.g., HepG2 cells by related compounds)
Apoptosis is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. arabjchem.org Several studies have demonstrated the ability of benzodioxole-related compounds to induce apoptosis in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2.
For instance, novel 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis in HepG2 cells. arabjchem.org The process is characterized by morphological changes such as nuclear fragmentation and cytoplasm shrinkage. arabjchem.org Mechanistically, this can be mediated through the intrinsic pathway of apoptosis, which involves the upregulation of the tumor suppressor protein p53. arabjchem.org This, in turn, alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis. arabjchem.org
Similarly, chalcone (B49325) derivatives have been found to induce apoptosis in HepG2 cells by regulating reactive oxygen species (ROS) and the mitochondrial pathway. nih.govnih.gov An increase in ROS can lead to a decrease in the mitochondrial membrane potential, triggering the apoptotic cascade. nih.gov Furthermore, some benzoxazole (B165842) derivatives have shown the ability to induce apoptosis in HepG2 and MCF-7 cell lines. researchgate.net
Table 1: Apoptosis-Inducing Activity of Related Compounds in HepG2 Cells
Mechanisms of Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer agents can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints. medchemexpress.eutocris.com This prevents cancer cells from dividing and replicating.
Benzimidazole (B57391) derivatives, for example, have been shown to suppress cell cycle progression in various cancer cell lines. nih.govmdpi.com Depending on the specific compound and cell line, they can induce arrest at different phases of the cell cycle, such as G1, S, or G2/M. mdpi.com For instance, certain benzimidazole derivatives arrest the cell cycle in the G1 and S phases, while others cause arrest in the S and G2 phases. mdpi.com Similarly, some benzo[d] researchgate.netnih.govdioxol-5-yl chalcones have been found to cause cell cycle arrest at the G2/M phase. researchgate.net A benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov
Table 2: Cell Cycle Arrest Mechanisms of Related Compounds
Interactions with Intracellular Targets and Signaling Pathways (e.g., tubulin, heat-shock proteins by related compounds)
The antineoplastic activity of this compound analogues can also be attributed to their interactions with specific intracellular targets and signaling pathways that are crucial for cancer cell survival and proliferation.
Tubulin Interaction: A class of synthetic antineoplastic compounds, 6-benzyl-1,3-benzodioxole derivatives, have demonstrated significant antimitotic activity by inhibiting microtubule assembly. researchgate.net These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. researchgate.net The structural requirements for maximum activity include an intact dioxole ring and specific substitutions on both the benzodioxole and benzyl (B1604629) moieties. researchgate.net
Heat-Shock Protein (Hsp) Inhibition: Heat shock proteins, such as Hsp90 and Hsp70, are molecular chaperones that play a critical role in the survival and proliferation of cancer cells by stabilizing oncoproteins. nih.govnih.gov Consequently, they are considered promising targets for cancer therapy. Small-molecule benzisoxazole derivatives have been identified as Hsp90 inhibitors, binding to the ATP-binding pocket of the protein. nih.gov Similarly, benzothiazole (B30560) rhodacyanines have been shown to bind to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors and promoting cancer cell death. nih.gov
Other Signaling Pathways: Some benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, a key receptor in angiogenesis. researchgate.net Additionally, a benzoxazole derivative, K313, has been found to suppress the mTOR/p70S6K pathway, which is important for cell survival and progression through the cell cycle. nih.gov
Mechanistic Studies of Neuroprotective Effects
The neuroprotective potential of chemical compounds is a significant area of research, particularly for identifying novel therapeutic agents for neurodegenerative diseases. Analogues of this compound, specifically those within the broader benzodioxole class, have been investigated for several mechanisms related to neuronal protection and function.
Modulation of Pathological Protein Aggregation (e.g., amyloid peptide accumulation by related compounds)
A key pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, is the aggregation of specific proteins, such as the amyloid-β (Aβ) peptide. The ability of a compound to interfere with this aggregation process is a critical mechanism of neuroprotection.
Research into related heterocyclic compounds has provided insights into this mechanism. For instance, studies on benzodihydrofuran derivatives, which share a core structural similarity with benzodioxoles, have demonstrated their ability to alter the aggregation of Aβ peptide. nih.gov Certain fluorinated chalcones derived from a natural benzodihydrofuran backbone showed a significant cytoprotective effect against Aβ-induced toxicity and were also found to inhibit the rate of Aβ aggregation. nih.gov This suggests a dual-action mechanism: direct interference with the fibrillization process and protection of neuronal cells from the toxic effects of oligomers. nih.gov
The specific arrangement of functional groups on the aromatic ring is crucial. Studies on dihydroxy isomers have revealed that the relative position of hydroxyl groups dictates the anti-aggregating activity. nih.gov Specifically, ortho- and para-dihydroxy derivatives (catechol and hydroquinone (B1673460) structures, respectively) effectively reduce amyloid fibrillization, while meta-derivatives are inactive. nih.gov This activity is linked to their ability to be oxidized to reactive quinones, which can interact with the Aβ peptide. nih.gov These interactions can be covalent or non-covalent, and they work to destabilize the β-sheet structures that are essential for fibril formation, thus inhibiting fibril growth and the lateral association of aggregates. nih.govfrontiersin.org
Table 1: Effects of Related Compounds on Amyloid-β Aggregation
| Compound Class | Observed Effect | Postulated Mechanism | Source |
|---|---|---|---|
| Benzodihydrofuran Derivatives (Chalcones) | Inhibited Aβ aggregation rate and showed cytoprotective effects. | Dual effect of inhibiting aggregation and protecting against Aβ toxicity. | nih.gov |
| Catechol and Hydroquinone Derivatives (ortho- and para-dihydroxybenzenes) | Strongly inhibited β-amyloid aggregation. | Oxidation to quinones which interact with Aβ peptide, destabilizing β-sheets. | nih.gov |
| meta-dihydroxybenzene Derivatives | Devoid of significant anti-aggregating activity. | Inability to easily form a pro-electrophilic quinone species. | nih.gov |
Enhancement of Neurotrophic Factor Expression (e.g., BDNF levels by related compounds)
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, differentiation, and plasticity of neurons. nih.gov The modulation of its expression is a key neuroprotective strategy.
The relationship between compounds that act on the central nervous system and BDNF expression can be complex. While some drugs used to treat psychiatric disorders have been shown to increase BDNF expression in the brain, other classes of compounds show different effects. nih.gov For example, benzodiazepines, which are used to treat anxiety and seizure disorders and act as positive allosteric modulators of GABA-A receptors, have been studied for their impact on BDNF. nih.govnih.gov Acute administration of certain benzodiazepines, such as triazolam and zolpidem, was found to decrease BDNF protein levels in the mouse hippocampus. nih.gov This effect was linked to specific epigenetic mechanisms; zolpidem was shown to reduce BDNF transcripts containing exon IV by increasing the association of methyl-CpG binding protein 2 (MeCP2) with the corresponding BDNF promoter. nih.gov This suggests that for certain classes of neuroactive compounds, the modulation of BDNF is not a simple upregulation but can involve complex, transcript-specific downregulation.
Table 2: Modulation of BDNF by Related Neuroactive Compounds
| Compound/Class | Effect on BDNF | Location | Postulated Mechanism | Source |
|---|---|---|---|---|
| Benzodiazepines (acute admin.) | Decreased protein levels | Mouse Hippocampus | Increased MeCP2 association with BDNF promoter IV, reducing specific transcripts. | nih.gov |
| Benzodiazepines (repeated admin.) | No significant change | Mouse Hippocampus | Compensatory mechanisms or tolerance may develop. | nih.gov |
Anticonvulsant Mechanisms via Receptor Modulation (from related benzodioxoles)
The benzodioxole moiety is found in compounds with anticonvulsant activity, and their mechanisms often involve the modulation of key neuronal receptors and ion channels that control brain excitability.
A primary mechanism for many anticonvulsant drugs is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). Benzodiazepines, for instance, bind to a specific site on the GABA-A receptor, which is a ligand-gated chloride ion channel. ccjm.orgnih.gov This binding allosterically increases the affinity of GABA for its own binding site, leading to a higher frequency of chloride channel opening, neuronal hyperpolarization, and a reduction in neuronal excitability. ccjm.org Some hybrid molecules have been designed to specifically act as agonists at this benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov
Another critical mechanism is the modulation of voltage-gated ion channels. Many anticonvulsants exert their effects by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies. nih.gov Modulation of voltage-gated calcium channels is another recognized mechanism. Furthermore, recent research on novel hybrid derivatives of benzodioxole-Propanamide has identified a modulatory effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory neurotransmission. acs.org These compounds were found to alter the desensitization and deactivation kinetics of various AMPA receptor subunits, suggesting an ability to fine-tune synaptic transmission. acs.org
Table 3: Potential Anticonvulsant Mechanisms for Benzodioxole Analogues
| Molecular Target | Mechanism of Action | Functional Outcome | Source |
|---|---|---|---|
| GABA-A Receptor | Positive allosteric modulation, increasing GABA efficacy. | Enhanced chloride influx, neuronal hyperpolarization, reduced excitability. | ccjm.orgnih.gov |
| Voltage-Gated Sodium Channels | Blockade of the channel. | Inhibition of sustained, high-frequency neuronal firing. | nih.gov |
| AMPA Receptors | Negative modulation; alteration of receptor kinetics. | Reduced excitatory neurotransmission. | acs.org |
Investigation of Antioxidant and Anti-inflammatory Mechanisms
Oxidative stress and inflammation are deeply interconnected processes that contribute to the pathology of numerous diseases, including neurodegenerative disorders. The phenolic hydroxyl group present in this compound suggests potential for both antioxidant and anti-inflammatory activity, a characteristic seen in its analogues.
Free Radical Scavenging Capabilities and Reactive Oxygen Species Modulation
The ability to neutralize reactive oxygen species (ROS) is a fundamental antioxidant mechanism. The compound sesamol (B190485) (5-hydroxy-1,3-benzodioxole), which is structurally very similar to the core of this compound, is a well-documented antioxidant. acs.orgnih.gov
Studies have shown that sesamol and its synthetic derivatives are effective antioxidants, with some analogues showing greater activity than sesamol itself. acs.org These compounds demonstrate significant suppression of lipid peroxidation, a key process of cellular damage initiated by free radicals. nih.gov The mechanism of action is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The antioxidant effects of these compounds have been observed across various lipid substrates. acs.org Furthermore, newly isolated 1,3-benzodioxole derivatives have demonstrated moderate antioxidative activity in DPPH-scavenging assays. nih.gov
Table 4: Antioxidant Activities of 5-Hydroxy-1,3-benzodioxole and its Derivatives
| Compound/Derivative | Assay/Model | Observed Activity | Source |
|---|---|---|---|
| Sesamol (5-hydroxy-1,3-benzodioxole) | Lipid substrate protection | Shows antioxidant effects. | acs.org |
| 2,2-disubstituted-5-hydroxy-1,3-benzodioxoles | Lipid substrate protection | Greater antioxidant effects than the parent sesamol. | acs.org |
| Hypecoumic acid (a 1,3-benzodioxole derivative) | DPPH-scavenging assay | Showed moderate antioxidative activity. | nih.gov |
| 5-hydroxyoxindole and derivatives | Lipid peroxidation and intracellular oxidative stress | Significant suppression of lipid peroxidation and oxidative stress. | nih.gov |
Inhibition of Pro-inflammatory Cytokines and Enzymes
Chronic inflammation, driven by pro-inflammatory cytokines and enzymes, is a key driver of many diseases. Benzodioxole-containing compounds have been shown to interfere with these inflammatory pathways.
A primary mechanism for controlling inflammation is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Research on a benzothiazole analogue containing a benzodioxolylacetylamino group (SPA0537) demonstrated that it could inhibit the activation of NF-κB in response to TNF-α stimulation. nih.gov This inhibition prevented the nuclear translocation of NF-κB subunits, which in turn suppressed the production of downstream chemokines and matrix metalloproteinases. nih.gov
Other related compounds, such as benzydamine (B159093), have also been shown to directly inhibit the production of key inflammatory cytokines. nih.gov Studies revealed that benzydamine inhibited the production of TNF-α and, in mouse cells, IL-1β. nih.gov This reduction in circulating pro-inflammatory cytokines was associated with protection against endotoxin-induced septic shock in animal models. nih.gov
Table 5: Anti-inflammatory Mechanisms of Benzodioxole Analogues and Related Compounds
| Compound/Class | Key Pathway/Target Inhibited | Downstream Effects | Source |
|---|---|---|---|
| SPA0537 (benzodioxolylacetylamino-linked benzothiazole) | NF-κB activation (IKK phosphorylation, IκBα degradation) | Suppressed chemokine production and matrix metalloproteinase secretion. | nih.gov |
| Benzydamine | Production of TNF-α and IL-1β | Marked reduction of serum levels of TNF-α and IL-1β. | nih.gov |
Compound Reference Table
Metal Ion Chelation Properties and Their Biological Implications
The ability of a molecule to bind to metal ions, a process known as chelation, is a critical determinant of its biological activity. For analogues of this compound, which possess a nitrocatechol-like framework, this property is of significant interest. The arrangement of the hydroxyl and nitro groups on the aromatic ring creates a potential bidentate chelation site for metal ions. This interaction can have profound biological consequences, influencing everything from antimicrobial and antioxidant effects to the inhibition of specific enzymes. The chelation of metal ions like iron (Fe) and copper (Cu) is particularly important, as these metals are known to participate in redox cycling and the generation of reactive oxygen species (ROS) through Fenton-like reactions. By sequestering these metal ions, this compound analogues can mitigate oxidative stress and exert protective effects.
Antimicrobial and Antiproliferative Activities through Metal Chelation
The biological activity of certain drugs is significantly enhanced by their ability to chelate metal ions. This is exemplified by thiosemicarbazones derived from 6-nitropiperonal, a compound structurally related to this compound. When these thiosemicarbazones form complexes with copper, their antimicrobial and biophysical properties are notably amplified. nih.govresearchgate.net
Research has demonstrated that a series of four thiosemicarbazones derived from 6-nitropiperonal, along with their corresponding copper complexes, exhibit significant biological activity. nih.govresearchgate.net The biophysical characteristics of these complexes were studied, revealing moderate binding to DNA with binding constants in the range of (0.49–7.50) × 10⁴ M⁻¹. nih.govresearchgate.net In contrast, their interaction with human serum albumin (HSA) was much stronger, with binding constants on the order of 10⁵ M⁻¹. nih.govresearchgate.net
These copper complexes also display antioxidant behavior, as evidenced by their ability to scavenge diphenylpicrylhydrazyl (dpph) and nitric oxide radicals. nih.govresearchgate.net Furthermore, they exhibit a broad antimicrobial profile against a range of microbes, including several ESKAPE pathogens (Staphylococcus aureus, MRSA, Escherichia coli, Klebsiella pneumoniae MDR, Acinetobacter baumannii, Pseudomonas aeruginosa) and two yeasts (Candida albicans and Cryptococcus neoformans var. grubii). nih.gov The mechanism of action is thought to involve the inhibition of DNA gyrase and topoisomerase IV, crucial bacterial enzymes. nih.gov Computational docking studies have estimated the dissociation constants for the interaction with Staphylococcus aureus DNA gyrase B to be between 4.32 and 24.65 μM, and with topoisomerase IV to be between 0.37 and 1.27 μM. nih.gov
Similarly, nitro-substituted aroylhydrazones have been investigated as iron chelators with antioxidant and antiproliferative activities. nih.gov These compounds highlight the importance of the nitro group in modulating the biological effects of metal chelation. nih.gov
Table 1: Biophysical and Antimicrobial Data for Copper Complexes of 6-Nitropiperonal-Derived Thiosemicarbazones
| Parameter | Value | Biological Implication |
|---|---|---|
| DNA Binding Constants | (0.49–7.50) × 10⁴ M⁻¹ | Moderate interaction with genetic material |
| HSA Binding Constants | ~10⁵ M⁻¹ | Strong binding to serum protein, affecting bioavailability |
| DNA Gyrase B Dissociation Constants | 4.32–24.65 μM | Inhibition of bacterial DNA replication |
| Topoisomerase IV Dissociation Constants | 0.37–1.27 μM | Potent inhibition of bacterial cell division |
| Antimicrobial Spectrum | Active against ESKAPE pathogens and yeasts | Broad-spectrum antimicrobial potential |
Enzyme Inhibition and Antioxidant Effects
The nitrocatechol moiety present in this compound is a well-established pharmacophore for the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters like dopamine. nih.govnih.gov The chelation of the catalytic metal ion within the enzyme's active site is a key aspect of this inhibition.
Studies on nitrocatechol derivatives of chalcones have shown them to be potent inhibitors of rat liver COMT, with IC₅₀ values ranging from 0.07 to 0.29 μM. nih.gov For comparison, the clinically used COMT inhibitors tolcapone (B1682975) and entacapone (B1671355) displayed IC₅₀ values of 0.26 μM and 0.25 μM, respectively, under the same experimental conditions. nih.gov A pyrazoline derivative of a nitrocatechol chalcone was found to be a particularly potent COMT inhibitor with an IC₅₀ value of 0.048 μM. nih.gov
Table 2: COMT Inhibition by Nitrocatechol Derivatives
| Compound Type | IC₅₀ Range (μM) |
|---|---|
| Nitrocatechol Chalcone Derivatives | 0.07 - 0.29 |
| Nitrocatechol Pyrazoline Derivatives | 0.048 - 0.21 |
| Tolcapone (Reference) | 0.26 |
| Entacapone (Reference) | 0.25 |
Advanced Applications of 6 Nitro 1,3 Benzodioxol 5 Ol in Chemical Synthesis and Biological Tools
Role as a Key Synthetic Building Block in Complex Molecule Synthesis
The molecular architecture of 6-Nitro-1,3-benzodioxol-5-ol makes it a versatile starting point for the construction of more complex chemical entities. The benzodioxole moiety is a common feature in many natural products and pharmacologically active compounds, while the nitro and hydroxyl groups offer reactive sites for a wide array of chemical transformations.
Researchers utilize this compound as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, facilitating certain substitution reactions and enabling the introduction of further functional groups. For instance, the hydroxyl group can be readily alkylated or acylated, while the nitro group can be reduced to an amine, which then serves as a handle for building larger molecular structures.
The parent compound of its class, 1,3-benzodioxol-5-ol (sesamol), is a well-known precursor in the synthesis of drugs like the antidepressant Paroxetine. wikipedia.org The introduction of a nitro group, as in this compound, adds a layer of functionality, allowing for the development of novel derivatives with specifically tailored properties. chemimpex.com A variety of derivatives have been synthesized, demonstrating its role as a foundational scaffold.
| Derivative Name | CAS Number | Molecular Formula | Application/Significance |
|---|---|---|---|
| N'-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide | Not Available | C16H13N3O6 | Research chemical for drug discovery. bldpharm.com |
| 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone | 56136-84-6 | C9H7NO5 | Intermediate in organic synthesis. sigmaaldrich.com |
| 6-Nitro-1,3-benzodioxole-5-carboxaldehyde oxime | 1195395-64-2 | C8H6N2O5 | Specialized chemical for early discovery research. sigmaaldrich.com |
| 2-[(6-Nitro-1,3-benzodioxol-5-yl)methyl-idene]malononitrile | Not Available | C11H5N3O4 | Compound studied for its specific crystal structure. nih.gov |
Integration into Photolabile Protecting Group Strategies
A significant application of the this compound structure lies in the field of photochemistry, specifically in the design of photolabile protecting groups (PPGs). PPGs are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over chemical reactions. wikipedia.org
The core of this functionality is the ortho-nitrobenzyl group, a well-established class of PPGs. The arrangement of the nitro group adjacent to a benzylic position (in this case, the ring carbon attached to the oxygen of the hydroxyl group) is the key feature. When irradiated with UV light, molecules containing this motif undergo an intramolecular rearrangement and cleavage process, releasing the protected functional group. wikipedia.orgnih.gov This "traceless" deprotection avoids the need for harsh chemical reagents, which is particularly valuable in sensitive biological systems and complex multi-step syntheses. wikipedia.org
For example, researchers have synthesized photosensitive o-nitrobenzyl derivatives of carbamoylcholine to control the function of the acetylcholine (B1216132) receptor with light. nih.gov The PPG blocks the ligand's activity until a pulse of light releases it, allowing for precise activation of the receptor. Similarly, photolabile o-nitrobenzyl carbonates have been employed as protecting groups for hydroxyl functions in the stereocontrolled synthesis of complex carbohydrates, where controlled, sequential deprotection is critical. researchgate.net The this compound framework provides this essential o-nitrobenzyl structure, making it a candidate for creating novel PPGs for alcohols, amines, and other functional groups.
| PPG Class | Key Structural Feature | Activation Method | Protected Groups | Advantage |
|---|---|---|---|---|
| Nitrobenzyl-based PPGs | Nitro group ortho to a benzylic carbon | UV Light (Photolysis) | Phosphates, Carboxylates, Carbamates, Alcohols, Thiols | Traceless removal without chemical reagents. wikipedia.orgnih.gov |
Utility in Medicinal Chemistry for Drug Scaffold Development and Modification
In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds for drug screening. This compound serves as a valuable scaffold due to its combination of a biologically relevant core and synthetically accessible modification points. chemimpex.com
The benzodioxole ring system is a known pharmacophore found in numerous bioactive compounds. The addition of the nitro group is particularly significant as it is known to enhance or modulate the biological activity of parent compounds. chemimpex.comnih.gov Studies on related nitro-benzimidazole isomers have shown that the specific placement of the nitro group is crucial for conferring activities such as anti-inflammatory, antibacterial, and antihelminthic properties. nih.gov
This makes this compound an attractive starting point for drug discovery programs. Chemists can systematically modify the hydroxyl group, reduce the nitro group to an amine and build upon it, or perform reactions on the aromatic ring to generate a diverse set of new chemical entities. This approach is aimed at developing novel compounds with improved efficacy, selectivity, and pharmacokinetic properties, particularly in the search for new anti-inflammatory and analgesic agents. chemimpex.com
Potential in Materials Science and Optoelectronic Applications
While its primary applications have been in life sciences, the electronic properties of this compound suggest potential uses in materials science. The structure contains a conjugated π-system extended across the aromatic and dioxole rings, and this system is heavily influenced by the potent electron-withdrawing nature of the nitro group.
This type of nitroaromatic structure is known to possess interesting optical and electronic properties. Its ability to participate in various chemical reactions opens avenues for its incorporation into larger polymeric structures or for the creation of specialty chemicals and advanced materials. chemimpex.com Although research into the materials applications of this specific compound is still in its early stages, related derivatives are being explored for their utility in material science. For instance, derivatives of the parent 1,3-benzodioxole (B145889) scaffold are being investigated for applications in Organic Light Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com The inherent properties of the this compound scaffold make it a plausible candidate for future research into new materials with tailored optoelectronic characteristics.
Future Research Directions and Emerging Paradigms for 6 Nitro 1,3 Benzodioxol 5 Ol
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Production and Selectivity
The advancement of 6-Nitro-1,3-benzodioxol-5-ol from a laboratory curiosity to a viable lead compound hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies for benzodioxole derivatives often rely on conventional methods that may involve harsh conditions, toxic solvents, and lengthy reaction times. researchgate.net Future research must prioritize "green chemistry" principles to address these limitations. chemmethod.com
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of other 1,3-benzodioxole (B145889) derivatives, offering advantages such as reduced reaction times, increased yields, and lower energy consumption. researchgate.net Exploring microwave irradiation for the nitration and hydroxylation of the 1,3-benzodioxole core could provide a rapid and efficient pathway to this compound.
Solvent-Free Reactions: Base-catalyzed, solvent-free condensation reactions have been reported for related structures, presenting a highly sustainable alternative that minimizes solvent waste. acs.orgnih.gov Investigating the feasibility of such solventless conditions for the key synthetic steps could significantly improve the environmental profile of the production process.
Catalyst Innovation: The use of solid acid catalysts like montmorillonite (B579905) KSF or K-10, or recyclable catalysts such as polyphosphoric acid, could replace more hazardous reagents. researchgate.net Future work should focus on identifying and optimizing novel catalytic systems that offer high selectivity for the desired regioisomers, a crucial factor for ensuring biological efficacy and reducing complex purification steps.
Table 1: Proposed Sustainable Synthetic Methodologies
| Methodology | Key Features | Potential Advantages | Reference for Concept |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction time, increased yields, energy efficiency. | researchgate.net |
| Solvent-Free Condensation | Reactions conducted without a solvent medium, often with a base catalyst. | Minimizes volatile organic compound (VOC) waste, simplifies workup. | acs.orgnih.gov |
| Novel Heterogeneous Catalysis | Employing recyclable solid-state catalysts (e.g., clays, zeolites). | Ease of catalyst separation and reuse, reduced environmental impact. | researchgate.net |
Comprehensive In Vitro and In Vivo Mechanistic Biological Investigations in Diverse Disease Models
While the broader class of 1,3-benzodioxole derivatives has shown promise in areas like cancer and inflammation, the specific biological mechanisms of this compound are largely uncharacterized. researchgate.netnih.gov A critical future direction is the systematic investigation of its bioactivity and mechanism of action using a variety of disease models.
Future investigations should include:
In Vitro Cellular Assays: A panel of human cancer cell lines (e.g., melanoma, breast, lung) should be used to evaluate the compound's cytotoxic and antiproliferative effects. researchgate.netmdpi.com Mechanistic studies could explore its impact on key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways (e.g., NF-κB, MAPKs), which are known to be modulated by other complex heterocyclic compounds. nih.gov
Enzyme Inhibition Assays: Given that related compounds inhibit kinases like DYRK1A, it is crucial to screen this compound against a panel of kinases and other relevant enzymes to identify specific molecular targets. mdpi.comnih.gov
In Vivo Disease Models: Promising in vitro results must be validated in relevant animal models. For example, if anti-inflammatory activity is observed, a rat adjuvant-induced arthritis model could be employed. nih.gov Similarly, antitumor efficacy could be assessed in xenograft mouse models.
Ferroptosis and Oxidative Stress: A recent study identified a benzodioxol anilide as a ferroptosis inhibitor that acts as a radical-trapping antioxidant. chemrxiv.org Investigating whether this compound can modulate this iron-dependent form of cell death could open up new therapeutic avenues, particularly in neurodegenerative diseases and ischemia-reperfusion injury.
Table 2: Proposed Mechanistic Investigation Models
| Disease Model/Assay Type | Rationale/Focus of Investigation | Reference for Concept |
|---|---|---|
| Human Cancer Cell Lines | Assess cytotoxicity and impact on apoptosis and cell cycle. Benzodioxoles have known antitumor activity. | researchgate.netresearchgate.net |
| RAW 264.7 Macrophage Assay | Evaluate anti-inflammatory potential by measuring inhibition of NO, IL-6, and TNF-α. | nih.gov |
| Kinase Inhibition Panel | Identify specific molecular targets; related structures inhibit kinases like DYRK1A. | mdpi.comnih.gov |
| Ferroptosis Induction Models (e.g., RSL3) | Explore potential as a radical-trapping antioxidant and ferroptosis inhibitor. | chemrxiv.org |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comscielo.br Applying these computational tools to this compound and its analogues represents a paradigm shift from traditional, serendipitous discovery to rational, data-driven design.
Emerging applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help establish a mathematical relationship between the structural features of this compound analogues and their biological activity. researchgate.netsemanticscholar.org This allows for the prediction of the potency of novel, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of bioactive benzodioxoles to design entirely new molecules. mdpi.commednexus.org These models can generate novel structures optimized for specific properties like binding affinity to a target protein or improved ADME (absorption, distribution, metabolism, and excretion) characteristics.
Virtual Screening and Target Prediction: ML algorithms can rapidly screen vast virtual libraries of compounds against biological targets. researchgate.net For this compound, ML models could predict its binding affinity to a wide range of proteins, potentially identifying novel, unexpected therapeutic targets and expanding its application to new diseases. researchgate.net
Exploration of this compound and its Analogues in Unexplored Therapeutic Areas
While initial research may focus on established activities of the benzodioxole class, significant potential may lie in previously unexplored therapeutic domains. A strategic exploration of new applications is a crucial future direction.
Potential new areas for investigation include:
Neurodegenerative Diseases: The link between oxidative stress, inflammation, and neurodegeneration is well-established. Given the potential of benzodioxoles to act as antioxidants and the involvement of kinases like DYRK1A in conditions such as Alzheimer's disease, exploring the neuroprotective effects of this compound is a logical next step. nih.govchemrxiv.org
Antimicrobial Applications: The nitroaromatic scaffold is a known feature in certain antimicrobial agents. google.com Systematic screening of this compound and its derivatives against a broad panel of pathogenic bacteria and fungi could uncover new antimicrobial leads.
Antiviral Activity: Certain heterocyclic compounds have demonstrated potent antiviral effects. Screening against a range of viruses, particularly those for which treatment options are limited, could reveal unexpected activity.
Environmental and Toxicological Considerations for Production and Application (excluding safety profiles)
A forward-looking research paradigm must include an early assessment of the environmental and toxicological footprint of a new chemical entity. This goes beyond human safety to encompass the entire lifecycle of the compound, from synthesis to environmental fate.
Key considerations for future research are:
Lifecycle Assessment: Evaluating the environmental impact of the entire production process, including the sourcing of raw materials, energy consumption during synthesis (especially if using methods like microwave irradiation), and waste generation. researchgate.netchemmethod.com
Byproduct Analysis: Characterizing the byproducts of synthesis and developing methods for their safe disposal or potential valorization. This is particularly important for nitration reactions, which can produce unwanted isomers and waste streams.
Ecotoxicology and Biodegradation: Investigating the potential environmental fate of this compound. Studies should assess its persistence in soil and water, its potential for bioaccumulation, and its toxicity to representative aquatic and terrestrial organisms. Understanding its degradation pathways—whether biotic or abiotic—is crucial for predicting its long-term environmental impact. chemimpex.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-nitro-1,3-benzodioxol-5-ol, and how can regioselectivity be controlled during nitration?
- Methodology : Nitration of 1,3-benzodioxol-5-ol derivatives typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Regioselectivity for the 6-position is achieved by electron-donating substituents (e.g., hydroxyl or methoxy groups) that direct nitration meta to the directing group. For example, in the synthesis of related nitrobenzodioxoles, protecting the hydroxyl group with trifluoromethyl or acetyl groups enhances nitration efficiency . Post-nitration deprotection (e.g., acid hydrolysis) yields the target compound.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 9–10 ppm), while the nitro group deshields adjacent carbons (C5 and C6) to δ 140–150 ppm in ¹³C NMR.
- IR : Strong absorption bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitration.
- HRMS : Molecular ion peaks at m/z 199.0245 (C₇H₅NO₅, calculated) validate the molecular formula .
Q. What thermodynamic properties (e.g., melting point, sublimation enthalpy) are critical for handling this compound?
- Data :
- ΔsubH° (sublimation enthalpy) : 92.2 ± 0.6 kJ/mol (measured via calorimetry for analogous benzodioxoles) .
- ΔfusH (melting enthalpy) : ~16.96 kJ/mol (observed in derivatives like 1,3-benzodioxol-5-ol) .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals be analyzed using graph set theory?
- Methodology :
- Graph Set Notation : Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(6) for dimeric interactions). For example, C–H···O interactions in nitrobenzodioxole crystals form centrosymmetric dimers .
- Software : ORTEP-3 or Mercury for visualizing interactions; SHELXL for refining hydrogen-bond geometries .
Q. How do contradictions in crystallographic data (e.g., bond length discrepancies) arise, and how can they be resolved?
- Analysis :
- Data Validation : Use checkCIF (via PLATON) to flag outliers in bond lengths/angles. For example, nitro group torsion angles >5° may indicate disorder .
- Refinement Strategies : Apply TWIN/BASF commands in SHELXL for twinned crystals or anisotropic displacement parameters for thermal motion .
Q. What experimental design optimizes the synthesis of this compound in flow reactors?
- Methodology :
- Flow Setup : Merge streams of precursor (e.g., 1,3-benzodioxol-5-ol) and nitrating agent in a T-junction. Use stainless steel reactors (5 mL volume) heated to 50–100°C .
- Optimization : Employ a simplex algorithm to vary residence time (2.5–60 min), temperature (25–100°C), and stoichiometry (1–3 equiv HNO₃). Real-time HPLC monitoring (C18 column, MeOH/H₂O mobile phase) enables yield tracking (up to 91% reported) .
Q. How can conflicting spectral data (e.g., unexpected NOE correlations) be reconciled in structural assignments?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
